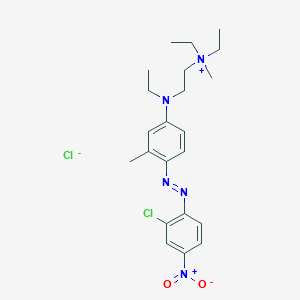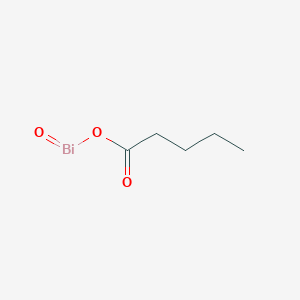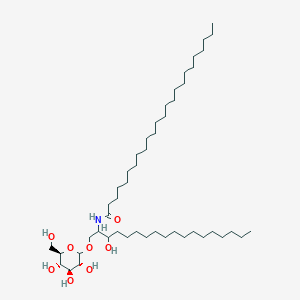
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the class of imidazolium salts. It is characterized by its unique structure, which includes a positively charged imidazolium ring. This compound is often used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with methyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated imidazolium salts.
科学的研究の応用
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an ionic liquid in various chemical processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Industry: The compound is used in the production of advanced materials and as a solvent in various industrial processes.
作用機序
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The positively charged imidazolium ring can form electrostatic interactions with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the compound can participate in hydrogen bonding and van der Waals interactions, further modulating its activity.
類似化合物との比較
Similar Compounds
- 1,3-Dimethylimidazolium iodide
- 1,3-Dimethylimidazolium chloride
- 1,3-Dimethylimidazolium tetrafluoroborate
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific bromide counterion, which imparts distinct chemical properties compared to other imidazolium salts. The bromide ion can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where other imidazolium salts may not be as effective.
特性
CAS番号 |
71027-57-1 |
|---|---|
分子式 |
C5H11BrN2 |
分子量 |
179.06 g/mol |
IUPAC名 |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H10N2.BrH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
InChIキー |
ZQJBAVOICPHYHW-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CN(C=C1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
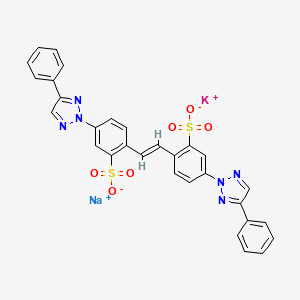
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
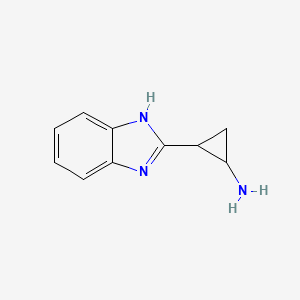
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)


